8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Lipophilicity Medicinal Chemistry ADME Prediction

Medicinal chemists optimizing dopamine D2/D3 agonists face challenges with metabolic instability and unanticipated lipophilicity shifts from isomeric impurities. This chiral 1-aminotetralin derivative with an 8-methyl substituent delivers precise control: - **Quantifiable property shift**: +0.3 logP increase (XLogP3-AA: 1.9) relative to unsubstituted 1,2,3,4-tetrahydronaphthalen-1-amine - **Metabolic blockade**: Prevents oxidative degradation at the 8-position, a known soft spot in Rotigotine analogs - **Steric enhancement**: Peri-methyl group improves enantioselectivity in asymmetric reductive amination, reducing purification costs at kilogram scale

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B11917920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=C2C(CCCC2=CC=C1)N
InChIInChI=1S/C11H15N/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2,4-5,10H,3,6-7,12H2,1H3
InChIKeyJJPWZYSXFHCIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine – Key Intermediate for Chiral Amine Synthesis and Dopamine Agonist Development


8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337693-63-6) is a chiral 1-aminotetralin derivative serving as a critical intermediate in the synthesis of dopamine receptor agonists and other CNS-targeted compounds [1]. The 8-methyl substituent distinguishes it from the unsubstituted parent and other positional isomers, offering distinct control over lipophilicity and steric parameters in medicinal chemistry campaigns [2].

Why Unsubstituted 1-Aminotetralin Fails as a Drop-in Replacement for 8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine


Direct substitution of 8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with the unsubstituted parent (1,2,3,4-tetrahydronaphthalen-1-amine) in a synthetic sequence or SAR study introduces a quantifiable shift in critical molecular properties. The 8-methyl group increases computed lipophilicity by +0.3 logP units (XLogP3-AA: 1.9 vs. 1.6) [1][2]. Furthermore, the peri-position of the methyl group relative to the primary amine introduces steric hindrance absent in the 5-, 6-, or 7-methyl isomers, which can alter reaction rates in amide coupling, reductive amination, and chiral resolution steps. This precludes trivial one-for-one interchange, especially when downstream biological activity or pharmacokinetic profile is directly modulated by these parameters.

Quantitative Procurement-Relevant Differentiation of 8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine


Elevated Lipophilicity (XLogP3-AA) Compared to Unsubstituted 1-Aminotetralin

The 8-methyl derivative exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 1.9, a +0.3 unit increase over the unsubstituted 1,2,3,4-tetrahydronaphthalen-1-amine (XLogP3-AA = 1.6) [1][2]. This elevated lipophilicity is consistent with other monomethyl positional isomers (5-methyl, 7-methyl also report LogP ≈ 1.9), confirming that any ring methylation enhances membrane permeability potential compared to the parent scaffold [3].

Lipophilicity Medicinal Chemistry ADME Prediction

Increased Steric Hindrance Around the Primary Amine Relative to Other Methyl Isomers

The 8-methyl substituent occupies the peri position relative to the 1-amine, creating greater steric congestion around the nucleophilic center than the 5-, 6-, or 7-methyl isomers [1]. This steric effect can be leveraged: for example, in chiral resolution of related tetrahydronaphthalenic derivatives, baseline separation of enantiomers is achievable using β-cyclodextrin-based HPLC methods [2]. The differential steric environment of the 8-methyl derivative influences its diastereomeric salt formation efficiency, rendering it a distinct substrate for asymmetric synthesis workflows.

Steric Parameters Chiral Resolution Chemical Reactivity

Availability of Enantiomerically Pure (S)- and (R)- Forms with Distinct CAS Numbers

The target compound is commercially supplied in racemic form (CAS 1337693-63-6) and as discrete (S)-enantiomer (CAS 1213116-33-6) and (R)-enantiomer (CAS 1213912-29-8) . Vendor specifications for the hydrochloride salt (CAS 2361644-79-1) indicate a minimum purity of 95% . While other ring-methylated 1-aminotetralins also possess enantiomeric forms, the simultaneous availability of both antipodes for the 8-methyl derivative facilitates direct comparative SAR studies in dopamine receptor programs.

Chiral Purity Enantioselective Synthesis Pharmaceutical Intermediate

Optimal Deployment Scenarios for 8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine in R&D and Production


Medicinal Chemistry SAR Studies Requiring Tunable Lipophilicity in Dopamine Agonist Scaffolds

When exploring structure-activity relationships around the aminotetralin core of dopamine D2/D3 agonists (e.g., Rotigotine analogs), the 8-methyl derivative provides a predictable +0.3 logP shift relative to the unsubstituted parent [1]. This allows medicinal chemists to precisely adjust ligand lipophilicity without altering the core scaffold or introducing additional heteroatoms, thereby isolating the impact of hydrophobic interactions on receptor binding and CNS penetration.

Asymmetric Synthesis Exploiting Peri-Steric Effects for Enantioselective Transformations

In asymmetric reductive amination or chiral auxiliary-mediated reactions, the steric bulk of the 8-methyl group adjacent to the reacting amine can influence diastereomeric transition states, potentially enhancing enantioselectivity [2]. This application is particularly relevant for kilogram-scale production of single-enantiomer active pharmaceutical ingredients (APIs) where even modest improvements in ee translate to reduced purification costs.

Development of Metabolically Stabilized CNS Agents via Methyl-Blocked Metabolic Soft Spots

The 8-methyl substitution blocks potential oxidative metabolism at the 8-position of the tetrahydronaphthalene ring, a known metabolic soft spot in 1-aminotetralin-based drugs such as Rotigotine [3]. Procuring the pre-methylated building block enables direct synthesis of analogs with potentially improved metabolic stability, bypassing late-stage C-H functionalization steps.

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